Bis(2,4-dinitrophenyl) oxalate
Overview
Description
Bis(2,4-dinitrophenyl) oxalate (DNPO) is a chemical compound that has been extensively studied due to its role in chemiluminescence reactions, particularly in the presence of hydrogen peroxide and various nucleophiles. The compound is known for its ability to produce light upon decomposition, a property that has been utilized in analytical applications .
Synthesis Analysis
The synthesis of DNPO is not directly detailed in the provided papers. However, its reactions with other substances, such as imidazole, have been studied, providing insights into its reactivity and potential synthesis pathways. For instance, the reaction with imidazole leads to the formation of 1,1'-oxalyldiimidazole (ODI), which is a key intermediate in peroxyoxalate chemiluminescence .
Molecular Structure Analysis
While the molecular structure of DNPO is not explicitly described in the papers, related compounds such as bis(triphenyltin) oxalate have been structurally characterized, showing four-coordinated tin and monodentate carboxylate moieties . This information can be extrapolated to suggest that DNPO may also exhibit a structure with monodentate carboxylate groups.
Chemical Reactions Analysis
DNPO undergoes various chemical reactions, including nucleophilic substitution with imidazole, hydrolysis, and decomposition in the presence of hydrogen peroxide. The kinetics of these reactions have been studied, revealing that DNPO reacts with imidazole in a first-order dependence and has a positive activation energy . Hydrolysis studies have shown unexpected decomposition pathways, with the release of carbon dioxide and carbon monoxide, suggesting a new reaction scheme for the hydrolysis and decomposition of oxalates . In the presence of hydrogen peroxide, DNPO exhibits biexponential degradation, indicating the existence of two conformations in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of DNPO can be inferred from its behavior in various reactions. For example, the biexponential degradation in the presence of hydrogen peroxide suggests that DNPO has at least two conformations with different reactivity . The chemiluminescent properties of DNPO are also significant, with the compound producing an excited-state product that luminesces intensely at approximately 400 nm . The reaction kinetics with hydrogen peroxide and fluorescent polycyclic aromatic hydrocarbons have been studied, confirming that the reaction between DNPO and hydrogen peroxide is the rate-determining step .
Scientific Research Applications
Chemiluminescence Studies
Bis(2,4-dinitrophenyl) oxalate (DNPO) has been extensively studied for its role in chemiluminescence. It reacts with hydrogen peroxide to produce an excited-state product that emits light. This reaction has been utilized to enhance the detection limits of nonfluorophores like ouabain and urea, indicating its potential in sensitive analytical methods (Capomacchia et al., 1987).
Reaction Kinetics and Mechanisms
The kinetics and mechanism of DNPO's reactions have been subjects of study. For instance, its pre-chemiluminescent hydrogen peroxide reaction has been analyzed to understand its role in peroxyoxalate chemiluminescence (Jennings & Capomacchia, 1989). Additionally, studies have explored the solution kinetics of DNPO in various solvent mixtures, providing insights into its chemical behavior and potential applications in different environments (Neuvonen, 1994).
Decomposition and Hydrolysis
The decomposition of DNPO, particularly its unexpected reactions with water, has been studied to comprehend its stability and reactivity. Such studies are crucial for optimizing its use in various chemical processes (Orosz & Dudar, 1991).
Chemiluminescence Detection Systems
DNPO's role in chemiluminescence detection systems, particularly in liquid chromatography, has been investigated. Its impact on the half-life of chemiluminescence signals and the optimization of such systems for analytical purposes have been significant areas of research (Jong et al., 1986).
Bioanalytical Applications
The application of DNPO in bioanalytical fields, like the chemiluminescence detection of porphyrins, has been explored. Studies in this area focus on optimizing conditions for enhanced sensitivity, selectivity, and precision in detecting biological compounds (Lin & Huie, 1997).
Environmental Considerations
Research has also been conducted to develop more environmentally friendly chemiluminescence demonstrations using alternatives to DNPO. This is part of a broader effort to reduce the use of toxic chemicals in educational and research settings (Jilani et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
bis(2,4-dinitrophenyl) oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N4O12/c19-13(29-11-3-1-7(15(21)22)5-9(11)17(25)26)14(20)30-12-4-2-8(16(23)24)6-10(12)18(27)28/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZOGAWUNMFXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167934 | |
Record name | Bis(2,4-dinitrophenyl) oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4-dinitrophenyl) oxalate | |
CAS RN |
16536-30-4 | |
Record name | Bis(2,4-dinitrophenyl) oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16536-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,4-dinitrophenyl) oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016536304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,4-dinitrophenyl) oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,4-dinitrophenyl) Oxalate [Chemiluminescence reagent for the determination of fluorescent compounds by HPLC and FIA] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2,4-DINITROPHENYL) OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Q7NQ4ENT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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